molecular formula C11H8BrFN2O4S2 B2511505 4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 1607285-84-6

4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No.: B2511505
CAS No.: 1607285-84-6
M. Wt: 395.22
InChI Key: NDUINDVYOMVTRO-UHFFFAOYSA-N
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Description

4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C11H8BrFN2O4S2 and a molecular weight of 395.22 g/mol. This compound is characterized by the presence of a bromopyridine moiety, a sulfamoyl group, and a sulfonyl fluoride group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the bromopyridine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme function and in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzenesulfonyl chloride: Similar in structure but with a chlorosulfonyl group instead of a sulfonyl fluoride group.

    Sulfonyl Fluorides: A broad class of compounds with similar reactivity and applications.

Uniqueness

4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to its combination of a bromopyridine moiety and a sulfonyl fluoride group, which imparts specific reactivity and makes it suitable for a wide range of applications in chemistry, biology, and medicine.

Properties

IUPAC Name

4-[(6-bromopyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O4S2/c12-11-6-1-8(7-14-11)15-21(18,19)10-4-2-9(3-5-10)20(13,16)17/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUINDVYOMVTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CN=C(C=C2)Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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